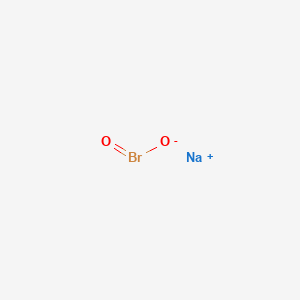

sodium;bromite

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sodium bromite is a sodium salt of bromous acid with the chemical formula NaBrO₂. It is typically found in its trihydrate form, NaBrO₂·3H₂O, and appears as a yellow solid. This compound is primarily used in the textile industry as a desizing agent for oxidative starch removal and as an oxidizing agent in various chemical reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium bromite can be synthesized through the controlled disproportionation of sodium hypobromite at a pH of 11-12 and a temperature of 0°C. This process involves the reaction of bromine with sodium hydroxide to form sodium hypobromite, which then undergoes disproportionation to yield sodium bromite .

Industrial Production Methods: In an industrial setting, sodium bromite is often produced as a 10% aqueous solution or as a solid trihydrate. The preparation involves adding bromine to a mixed solution of sodium bromite and 15% sodium hydroxide under controlled stirring and temperature conditions (10-20°C). This method ensures high purity and stability of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Sodium bromite is known for its oxidizing properties. It undergoes various chemical reactions, including:

Oxidation: Sodium bromite can oxidize alcohols to aldehydes.

Hofmann Degradation: It is used in the Hofmann degradation of amides to amines, where it acts as an oxidizing agent in the presence of sodium hydroxide.

Common Reagents and Conditions:

Oxidation Reactions: Typically involve sodium bromite and the substrate (e.g., alcohol) under mild conditions.

Hofmann Degradation: Requires sodium bromite, sodium hydroxide, and a catalytic amount of sodium bromide in an aqueous medium.

Major Products:

Oxidation: Aldehydes (e.g., benzaldehyde from benzyl alcohol).

Hofmann Degradation: Amines (e.g., primary amines from amides).

Wissenschaftliche Forschungsanwendungen

Sodium bromite has diverse applications in scientific research, including:

Biology: Employed in biochemical studies for oxidative reactions.

Medicine: Investigated for its potential use in oxidative stress studies and as a reagent in pharmaceutical synthesis.

Wirkmechanismus

The primary mechanism of action of sodium bromite involves its role as an oxidizing agent. It facilitates the transfer of oxygen atoms to substrates, thereby converting them into oxidized products. In the Hofmann degradation, sodium bromite oxidizes the amide to an intermediate isocyanate, which then hydrolyzes to form the corresponding amine .

Vergleich Mit ähnlichen Verbindungen

Sodium Bromide (NaBr): A sodium salt of hydrobromic acid, used in organic synthesis and as a sedative.

Sodium Hypobromite (NaBrO): Used as a disinfectant and bleaching agent.

Sodium Bromate (NaBrO₃): Used in the food industry as a flour improver and in chemical synthesis.

Uniqueness: Sodium bromite is unique due to its specific oxidizing properties and its ability to facilitate the Hofmann degradation of amides. Unlike sodium bromide, which is primarily used for its bromide ion, sodium bromite’s utility lies in its oxidative capabilities. Sodium hypobromite and sodium bromate, while also oxidizing agents, have different applications and reactivity profiles compared to sodium bromite .

Eigenschaften

IUPAC Name |

sodium;bromite |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BrHO2.Na/c2-1-3;/h(H,2,3);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYCVSSWORUBFET-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Br=O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[O-]Br=O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BrNaO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.89 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![disodium;5-amino-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate](/img/structure/B7822455.png)